3-Cyclopentyloxy-benzoic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyloxy-benzoic acid tert-butyl ester is an organic compound with the molecular formula C16H22O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with tert-butyl alcohol and the benzene ring is substituted with a cyclopentyloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyloxy-benzoic acid tert-butyl ester typically involves the esterification of 3-Cyclopentyloxy-benzoic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyloxy-benzoic acid tert-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-Cyclopentyloxy-benzoic acid and tert-butyl alcohol.
Oxidation: The cyclopentyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products
Hydrolysis: 3-Cyclopentyloxy-benzoic acid and tert-butyl alcohol.
Oxidation: Cyclopentanone or cyclopentanoic acid derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-Cyclopentyloxy-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying esterification and substitution reactions.
Biology: The compound can be used in the development of new pharmaceuticals, particularly in the design of prodrugs where the ester group can be hydrolyzed in vivo to release the active drug.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to undergo hydrolysis and release active compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Cyclopentyloxy-benzoic acid tert-butyl ester primarily involves its hydrolysis to release 3-Cyclopentyloxy-benzoic acid and tert-butyl alcohol. The ester bond is cleaved by enzymatic or chemical hydrolysis, leading to the formation of the active acid form. This process can be catalyzed by esterases in biological systems or by acidic or basic conditions in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentyloxy-benzoic acid methyl ester: Similar structure but with a methyl ester group instead of tert-butyl.
4-Cyclopentyloxy-benzoic acid tert-butyl ester: Similar structure but with the cyclopentyloxy group at the para position.
3-Methoxy-benzoic acid tert-butyl ester: Similar ester group but with a methoxy substituent instead of cyclopentyloxy.
Uniqueness
3-Cyclopentyloxy-benzoic acid tert-butyl ester is unique due to the presence of both the cyclopentyloxy group and the tert-butyl ester group. This combination imparts distinct chemical properties, such as increased steric hindrance and altered reactivity compared to other esters. Its unique structure makes it a valuable compound for studying the effects of steric and electronic factors on chemical reactions.
Properties
Molecular Formula |
C16H22O3 |
---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
tert-butyl 3-cyclopentyloxybenzoate |
InChI |
InChI=1S/C16H22O3/c1-16(2,3)19-15(17)12-7-6-10-14(11-12)18-13-8-4-5-9-13/h6-7,10-11,13H,4-5,8-9H2,1-3H3 |
InChI Key |
OLGKMFNFNRGWPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)OC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.